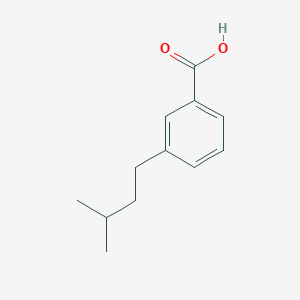

3-Isopentyl-benzoic acid

Vue d'ensemble

Description

3-Isopentyl-benzoic acid, also known as 1-Butanol, 3-methyl-, benzoate, is an organic compound with the formula C12H16O2 . It is also known by other names such as Isopentyl alcohol, benzoate; Isoamyl benzoate; Isopentyl benzoate; Benzoic acid isoamyl ester; Benzoic acid, isopentyl ester; Benzoic acid, 1-(3-methyl)butyl ester; 1-(3-Methyl)butyl benzoate; Benzoic acid, 3-methylbutyl ester; 3-Methyl-1-butyl benzoate; 3-Methylbutyl benzoate; 1-Butanol, 3-methyl-, 1-benzoate .

Synthesis Analysis

The synthesis of 3-Isopentyl-benzoic acid can be achieved through a process known as Fischer Esterification . In this process, acetic acid is combined with isopentyl alcohol along with a catalytic amount of sulfuric acid . The reaction is highly reversible, and to obtain good yields of the ester, an excess of acetic acid can be used .Molecular Structure Analysis

The molecular structure of 3-Isopentyl-benzoic acid consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions of 3-Isopentyl-benzoic acid can occur at the carboxyl group or even at the aromatic ring . For example, it can undergo an acid-base reaction with NaOH, resulting in the carboxylate salt sodium benzoate .Physical And Chemical Properties Analysis

3-Isopentyl-benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It is soluble in benzene, carbon tetrachloride, acetone, and alcohols .Applications De Recherche Scientifique

Flavouring Additives

3-Isopentyl-benzoic acid belongs to the chemical group of benzyl alcohols, aldehydes, acids, esters, and acetals. These compounds are often used as flavourings for all animal species . They are used in the food and beverage industry to enhance the taste and aroma of various products .

Organic Synthesis

In the field of organic chemistry, 3-Isopentyl-benzoic acid can be used in nucleophilic acyl substitution reactions . For example, it can be used in the acid-catalyzed synthesis of flavor compounds such as isopentyl acetate, an ester with the flavor of banana . This esterification reaction is simple to carry out in the lab, where acetic acid is combined with isopentyl alcohol along with a catalytic amount of sulfuric acid .

Corrosion Resistance

Benzoic acid derivatives, including 3-Isopentyl-benzoic acid, have applications in enhancing the corrosion resistance of steels . A passive protective film is rapidly formed on the surface of steels, which is related to its excellent corrosion resistance . This makes it useful in industries where materials are exposed to corrosive environments.

Desalination

Benzoic acid derivatives are also used in seawater desalination . They play a crucial role in the treatment and purification of seawater, making it suitable for various uses.

Mécanisme D'action

Target of Action

Benzoic acid derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .

Mode of Action

These compounds often act by disrupting the cell membrane integrity of microorganisms, leading to leakage of cell contents and eventual cell death .

Biochemical Pathways

For instance, they can inhibit the synthesis of essential metabolites or disrupt energy production within the cell .

Pharmacokinetics

Benzoic acid and its derivatives are generally well-absorbed and can be metabolized by the liver into more polar compounds for easier excretion .

Result of Action

Based on the known effects of similar compounds, it can be inferred that 3-isopentyl-benzoic acid may exhibit antimicrobial and anti-inflammatory activities .

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-methylbutyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXKKISEFAKGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopentyl-benzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

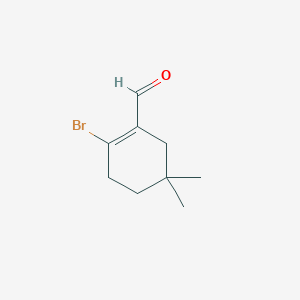

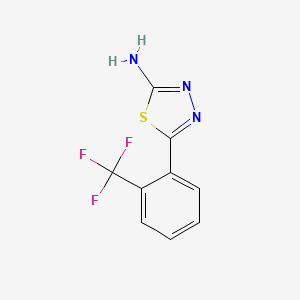

![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3078688.png)

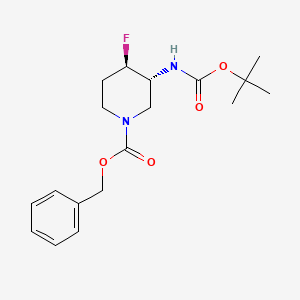

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3078693.png)

![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)

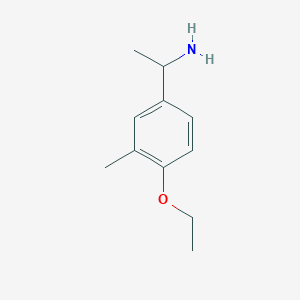

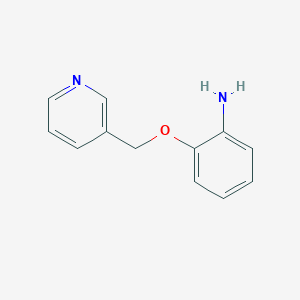

![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3078716.png)